3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Description

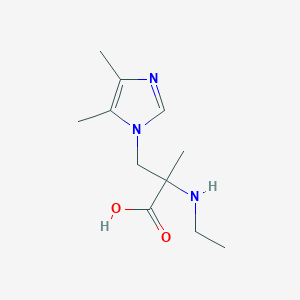

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a structurally complex compound featuring a dimethyl-substituted imidazole ring linked to a propanoic acid backbone with additional ethylamino and methyl substituents. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The ethylamino group may enhance solubility, while the methyl substituents on the imidazole and propanoic acid backbone influence steric and electronic properties.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-5-13-11(4,10(15)16)6-14-7-12-8(2)9(14)3/h7,13H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

IRTGRSOAGYZDSL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=NC(=C1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be formed through a cyclization reaction.

Dimethylation: The imidazole ring can be selectively dimethylated at the 4 and 5 positions using methylating agents like methyl iodide in the presence of a base.

Attachment of the Propanoic Acid Backbone: The dimethylated imidazole can then be reacted with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.

Introduction of the Ethylamino Group: Finally, the ethylamino group can be introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the ethylamino group or the imidazole ring.

Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the ethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce an alcohol derivative.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of specific enzymes.

Receptor Interaction: Modulation of receptor activity in biological systems.

Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s dimethyl and ethylamino groups likely confer moderate lipophilicity, balancing solubility and membrane permeability. The trifluoromethyl group in compound 14b enhances lipophilicity and metabolic resistance, a common strategy in drug design.

Electronic Effects: Electron-withdrawing groups (NO₂, CF₃ in 14b ) increase the acidity of adjacent carboxylic or propenoic acid moieties, affecting ionization and protein binding. The target compound’s dimethylimidazole (electron-donating) may reduce acidity compared to nitro/CF₃ analogues.

Bioisosteric Replacements: Compound 11 replaces carboxylic acid with tetrazole, a bioisostere with lower pKa (~4.9 vs. ~2.5 for carboxylic acids), improving oral absorption. This contrasts with the target compound’s classical propanoic acid group.

Steric Considerations :

- Oxaprozin and AR-O01591 incorporate bulky phenyl groups, which may hinder binding to compact active sites. The target compound’s smaller substituents (methyl, ethyl) could enhance target compatibility in sterically restricted environments.

Synthetic and Analytical Data :

- Compound 14b demonstrates a high melting point (279.4°C) and distinct IR peaks (e.g., 1716 cm⁻¹ for C=O), suggesting crystallinity and stability. Similar data for the target compound are absent in the evidence but could be inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.